An In-Depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While less documented than its 3-cyano isomer, this molecule serves as a valuable scaffold. This document synthesizes available data, draws logical inferences from closely related analogues, and presents field-proven insights into its chemical properties, synthesis, reactivity, and potential applications.
Core Molecular Profile
2-Amino-5-cyanopyridine-3-carboxamide is a polysubstituted pyridine ring featuring three key functional groups: an amino group at the 2-position, a carboxamide at the 3-position, and a cyano group at the 5-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxamide) groups dictates its chemical behavior and potential as a building block for more complex molecules.
Physicochemical and Structural Data
Quantitative data for this specific molecule is sparse in publicly available literature, with no registered CAS number readily found. However, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1)N)C(=O)N)C#N | [1] |
| Appearance | Expected to be a crystalline solid, likely off-white to yellow/brown, by analogy to related compounds like 2-Amino-5-cyanopyridine.[2][3] | - |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol, a common trait for similar structures.[4] | - |
Spectral Characteristics (Inferred)
Direct spectral data is not published, but the expected signatures can be predicted based on its functional groups and data from complex derivatives containing this core.[5][6][7]
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. The N-H stretching of the primary amine and amide will appear in the 3200-3500 cm⁻¹ region. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2200-2230 cm⁻¹. The C=O (amide I band) stretch will be prominent in the 1650-1690 cm⁻¹ range.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two protons on the pyridine ring will appear as distinct doublets in the aromatic region (typically >7.0 ppm). The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will be visible as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: Distinct signals for the five pyridine ring carbons and the two functional group carbons (cyano and carbonyl) are expected. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 162.15, with characteristic fragmentation patterns.
Synthesis and Methodologies
Proposed Synthetic Pathway: Multi-Component Reaction
The synthesis of substituted 2-amino-3-cyanopyridines is well-established and often achieved through one-pot multi-component reactions (MCRs).[8][9][10] These methods are highly efficient and align with the principles of green chemistry. A logical precursor to the target molecule would be 2-amino-3,5-dicyanopyridine, which could then undergo selective hydrolysis.
Experimental Protocol: A Field-Proven Approach
This protocol is a conceptual, experience-based workflow derived from analogous syntheses of related aminopyridines.[8][9][11]
Step 1: Synthesis of 2-Amino-3,5-dicyanopyridine Intermediate
-
Reagent Charging: In a microwave-safe reaction vessel, combine malononitrile (2 equivalents), an appropriate aldehyde or ketone precursor (1 eq.), and ammonium acetate (3 eq.). The choice of aldehyde/ketone determines the substitution at positions 4 and 6.
-
Reaction Conditions: The reaction is typically performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol or DMF.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[8][9] The choice of microwave heating is based on its proven ability to dramatically reduce reaction times and improve yields for this type of condensation.[8]
-
Workup and Purification: After cooling, the reaction mixture is washed with a solvent like ethanol to precipitate the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) is performed to yield the purified dicyano intermediate.
Step 2: Selective Hydrolysis to the Carboxamide
-
Rationale: The selective hydrolysis of one nitrile group in the presence of another is challenging but achievable. The nitrile at the 3-position is electronically differentiated from the one at the 5-position due to the adjacent amino group, potentially allowing for selective reaction. A similar principle of converting a cyano group to a carboxamide via hydrolysis is documented in patent literature for related pyridines.[12]
-
Reaction Setup: Dissolve the 2-amino-3,5-dicyanopyridine intermediate in a suitable acid, such as 75-85% sulfuric acid.
-
Controlled Reaction: Maintain the reaction at a controlled temperature (e.g., 25-50 °C) and monitor its progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction after the formation of the mono-amide before it proceeds to the dicarboxylic acid or other byproducts.
-
Neutralization and Isolation: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of ~4-5.[12] The precipitated solid is then filtered, washed with water, and dried.
-
Final Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 2-Amino-5-cyanopyridine-3-carboxamide.
Chemical Reactivity and Synthetic Utility
The molecule's three functional groups provide multiple reaction sites, making it a versatile intermediate for building complex heterocyclic systems.
-
Amino Group: As a nucleophile, the 2-amino group can undergo acylation, alkylation, and diazotization. Critically, it is a key participant in cyclocondensation reactions. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, a scaffold of immense pharmacological importance.[13]
-
Cyano and Amide Groups: The adjacent amino and amide/cyano groups are perfectly positioned for intramolecular cyclization reactions, a common strategy for building fused ring systems. The Thorpe-Ziegler reaction, for example, is a well-known method for forming new rings from dinitriles.[13]
-
Formation of Fused Heterocycles: The primary utility of this scaffold lies in its ability to act as a precursor to bicyclic and polycyclic heterocyclic compounds. The synthesis of complex spiro[indole-3,4′-pyridine] systems containing the 6′-amino-5′-cyano-3′-carboxamide core demonstrates its value in creating structurally diverse molecules with potential biological activity.[5][6][7]
Applications in Research and Drug Development
While direct applications of 2-Amino-5-cyanopyridine-3-carboxamide are not extensively reported, the broader class of 2-amino-3-cyanopyridines and related structures are highly valued in medicinal chemistry.[14]
| Therapeutic Area | Target/Mechanism (of related compounds) | Rationale for Potential Application | Reference |
| Oncology | IKK-β Inhibitors | The 2-amino-3-cyanopyridine scaffold has been identified in inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer. | [8] |
| Metabolic Disorders | Carbonic Anhydrase Inhibitors | Derivatives of 2-amino-3-cyanopyridine have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. | [15] |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal | The core scaffold is present in molecules with a wide range of antimicrobial activities. Spiro derivatives have shown activity against Pseudomonas aeruginosa. | [7][14] |
| Cardiovascular Disease | Antihypertensive Agents (Potassium Channel Openers) | The related N-cyano-3-pyridinecarboxamidine scaffold has been developed into potent antihypertensive agents. | [16] |
The presence of multiple hydrogen bond donors and acceptors in 2-Amino-5-cyanopyridine-3-carboxamide makes it an attractive fragment for structure-based drug design, capable of forming key interactions within enzyme active sites.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Amino-5-cyanopyridine-3-carboxamide is not available. However, based on the known hazards of its parent compound, 2-Amino-5-cyanopyridine, stringent safety precautions are required.
-
Hazard Classification (Predicted): Likely to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled. Expected to cause serious eye irritation and skin irritation.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from light.
This guide provides a foundational understanding of 2-Amino-5-cyanopyridine-3-carboxamide, built upon established chemical principles and data from closely related analogues. It is intended to empower researchers and drug development professionals to explore the potential of this versatile chemical scaffold.
References
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Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. [Link]
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Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]
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Alazawi, S. M., et al. (2021). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of the Serbian Chemical Society. [Link]
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Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. [Link]
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Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. [Link]
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PubChem. 2-Amino-5-cyanopyridine. [Link]
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Türe, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]
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Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
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Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]
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Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. [Link]
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Ghorbani-Vaghei, R., et al. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Oinuma, H., et al. (1992). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 40(12), 3244-3250. [Link]
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